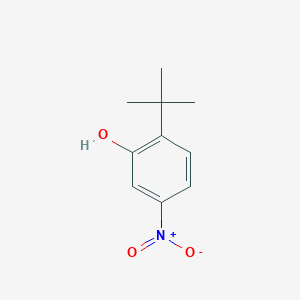

2-Tert-butyl-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPURNYDDXMJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 5 Nitrophenol and Its Direct Derivatives

Direct Nitration Approaches to 2-tert-butylphenol (B146161) for Regioselective 5-Nitro Formation

Direct nitration of 2-tert-butylphenol is a common approach to introduce a nitro group onto the aromatic ring. The bulky tert-butyl group and the hydroxyl group play crucial roles in directing the incoming electrophile.

Nitration Protocols Utilizing Mixed Acid Systems

The nitration of 2-tert-butylphenol is frequently carried out using a mixture of concentrated nitric acid and sulfuric acid. This classic method is effective for introducing a nitro group onto the phenolic ring. The strong acid medium facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. Alternative nitrating agents, such as nitric acid in acetic acid, can also be employed. The reaction is typically performed at controlled temperatures, for instance, between 0–5°C, to manage the exothermic nature of the reaction and influence selectivity.

For example, the nitration of 4-tert-butylphenol, a related compound, is commonly achieved using mixed acid systems under controlled temperature conditions. Similarly, nitration of 2,4-di-tert-butylphenol (B135424) often utilizes nitric acid or a mixture of nitric and sulfuric acids.

Regioselectivity Control and Reaction Conditions Optimization

The directing effects of the substituents on the phenol (B47542) ring are critical for achieving regioselective nitration. The hydroxyl group is a strong activating group and an ortho-, para-director, while the tert-butyl group also directs incoming electrophiles to the ortho and para positions. In the case of 2-tert-butylphenol, the bulky tert-butyl group can sterically hinder the ortho positions, thereby favoring substitution at the para position relative to the hydroxyl group (position 4) and the position meta to the hydroxyl group but para to the tert-butyl group (position 5).

Fine-tuning reaction conditions such as temperature, solvent, and reaction time is essential for maximizing the yield of the desired 5-nitro isomer and minimizing the formation of byproducts. For instance, precise temperature control is necessary to avoid the formation of ortho-byproducts. Computational studies, such as those using density functional theory (DFT), can predict atomic charge distribution and help identify favorable sites for electrophilic attack, aiding in the optimization of reaction conditions for regioselectivity.

Investigation of Multi-Nitration Byproduct Formation

During the nitration of 2-tert-butylphenol, the formation of multi-nitrated byproducts is a potential side reaction. The presence of strongly activating groups can lead to the introduction of more than one nitro group on the aromatic ring, especially under harsh reaction conditions. For instance, the nitration of 2,4-di-tert-butylphenol can lead to dinitrated products. cdnsciencepub.com

The formation of these byproducts can be influenced by the reaction solvent. For example, in the nitration of a tyrosine derivative, the use of acetonitrile (B52724) was found to compromise the chemoselectivity of the reaction, leading to the early emergence and significant accumulation of byproducts. nih.gov In contrast, solvents like DMSO and DMF showed higher chemoselectivity for mononitration. nih.gov Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to control the formation of such impurities.

Multi-step Synthetic Routes Involving Strategic Functional Group Transformations

To overcome challenges with regioselectivity and byproduct formation in direct nitration, multi-step synthetic routes are often employed. These strategies involve the introduction of other functional groups to guide the nitration step or the use of protected precursors.

Precursor Derivatization and Subsequent Nitration Strategies

One multi-step approach involves the derivatization of a precursor molecule, followed by nitration. For instance, a method for preparing 5-amino-2,4-di-tert-butylphenol (B1521839) involves the protection of the hydroxyl group of 2,4-di-tert-butylphenol through bromination and reaction with a chloroformate. google.com This is followed by nitration to introduce the nitro group at the desired position, and subsequent catalytic hydrogenation under alkaline conditions to yield the final product. google.com This strategy of using a protecting group can help to control the regioselectivity of the nitration step. google.com

Another example involves the acetylation of m-aminophenol, followed by a tert-butylation reaction catalyzed by concentrated sulfuric acid, and finally deacetylation to produce 2,4-di-tert-butyl-5-aminophenol. google.com The corresponding nitro compound can be obtained through oxidation of the amino group or by starting with a nitrated precursor.

A different approach utilizes tert-butyl nitrite (B80452) as a nitrating agent, which shows excellent chemoselectivity for phenols. nih.gov This reagent yields only tert-butanol (B103910) as a byproduct and is effective for converting electron-rich phenols into their C-nitro derivatives. nih.gov The reaction can be optimized by screening various solvents, with THF being identified as a suitable medium for a fast and selective reaction. nih.gov

| Precursor Derivatization Method | Key Steps | Advantages |

| Hydroxyl Protection and Nitration | 1. Protection of hydroxyl group (e.g., bromination, chloroformate reaction). 2. Nitration. 3. Deprotection and reduction. google.com | High purity, scalable, good impurity control. |

| Acetylation-Tert-butylation-Deacetylation | 1. Acetylation of m-aminophenol. 2. Tert-butylation. 3. Deacetylation. google.com | Readily available starting materials, high yield, scalable. |

| Nitration with tert-Butyl Nitrite | Direct nitration of phenols using tert-butyl nitrite. nih.gov | High chemoselectivity, mild reaction conditions, minimal byproducts. nih.gov |

Sequential Halogenation and Nitration from Substituted Phenols

A common and effective strategy involves the sequential halogenation and nitration of a substituted phenol. This method leverages the directing effects of the halogen to control the position of the incoming nitro group.

For example, 2-tert-butylphenol can first be brominated. The hydroxyl group directs the bromine to the para position (position 4). Subsequent nitration then occurs at one of the remaining open ortho positions relative to the hydroxyl group. The electron-withdrawing nature of the nitro group can also influence the position of subsequent electrophilic attack.

An alternative route starts with a pre-formed halogenated phenol. For instance, 2-bromo-4-nitrophenol (B183087) can be synthesized by brominating 4-nitrophenol (B140041). The tert-butyl group can then be introduced via a Friedel-Crafts alkylation reaction. This multi-step process allows for precise control over the substitution pattern on the phenol ring.

| Sequential Halogenation and Nitration | Reactants | Conditions | Findings |

| Bromination of 2-tert-butylphenol | 2-tert-butylphenol, Bromine or N-bromosuccinimide (NBS) in acetic acid | - | The hydroxyl group directs bromination to the ortho and para positions. |

| Nitration of 4-bromo-2-tert-butylphenol | 4-bromo-2-tert-butylphenol, Nitrating mixture (e.g., HNO₃/H₂SO₄) | Controlled temperature | The nitro group is directed to the ortho position relative to the hydroxyl group. |

| Bromination of 4-nitrophenol | 4-nitrophenol, Bromine in acetic acid | ~120°C | Yields 2-bromo-4-nitrophenol in approximately 50-55% yield. |

| Friedel-Crafts Alkylation | Halogenated phenol, tert-butyl chloride or tert-butyl alcohol, Lewis acid catalyst (e.g., AlCl₃) | 0-50°C, inert atmosphere | Introduces the tert-butyl group onto the aromatic ring. |

Introduction of the Tert-butyl Moiety via Alkylation Methods

The introduction of a tert-butyl group onto a phenolic ring is a critical step in the synthesis of 2-tert-butyl-5-nitrophenol. Friedel-Crafts alkylation is a primary method for this transformation. This reaction typically involves the use of a tert-butylating agent, such as tert-butyl chloride or isobutene, in the presence of a Lewis acid or a strong Brønsted acid catalyst. wikipedia.orgscientificupdate.com The choice of catalyst is crucial for achieving regioselectivity, particularly for directing the bulky tert-butyl group to the desired position on the phenol ring. wikipedia.org

For instance, the alkylation of phenol with isobutene can be catalyzed by aluminum phenoxide to selectively yield ortho-alkylated products like 2,6-di-tert-butylphenol (B90309). wikipedia.org In contrast, conventional Brønsted acids often favor the formation of the para-substituted product, 2,4-di-tert-butylphenol. wikipedia.org The tert-butylation of phenols can also be achieved using tert-butyl alcohol in the presence of catalysts like sulfuric acid, phosphoric acid, boron trifluoride, activated clays, and zeolites. scientificupdate.comsharif.edu These methods, however, can produce mixtures of regioisomers that may require separation by fractional distillation. scientificupdate.com

A specific strategy for synthesizing this compound can involve the nitration of 3-tert-butylphenol. vulcanchem.com The tert-butyl group in this precursor directs the incoming nitro group to the ortho and para positions relative to itself, which corresponds to the 2- and 6-positions, and the 4-position respectively.

Alternatively, a multi-step synthesis can be employed, starting with a halogenated phenol intermediate. For example, 4-nitrophenol can be brominated to form 2-bromo-4-nitrophenol. Subsequently, the tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). This approach allows for precise control over the substitution pattern.

Table 1: Comparison of Tert-butylation Methods

| Method | Starting Material | Reagents | Key Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct nitration and bromination | 2-Tert-butylphenol | HNO₃, Br₂ | 0-25°C, controlled temperature | 50-80% | Simple, scalable | Risk of overreaction |

| Halogenation of phenol derivatives | 2-Tert-butyl-4-hydroxyphenol | NBS, Br₂ | 0-25°C | 60-70% | Regioselective | Requires prior phenol synthesis |

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a key transformation that yields 2-amino-5-tert-butylphenol (B1283484), a valuable synthetic intermediate. vulcanchem.com This conversion can be achieved through various methods, including catalytic hydrogenation and chemoselective reduction with stoichiometric reagents.

Catalytic Hydrogenation Techniques (e.g., Palladium on Carbon, Raney Nickel)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This technique involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. vulcanchem.com

A common procedure involves treating a solution of this compound in a solvent like ethanol (B145695) with a catalytic amount of 10% Pd/C and a hydrogen donor such as ammonium (B1175870) formate (B1220265). acs.org The reaction mixture is typically heated to reflux to facilitate the reduction. vulcanchem.comacs.org This method is often preferred for its mild conditions and high yields. The use of ammonium formate as a hydrogen source offers a more environmentally friendly alternative to using pressurized hydrogen gas. vulcanchem.com Raney nickel is another effective catalyst for this transformation. google.comgoogle.com

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Ammonium formate | Ethanol | Reflux, 30 min | Quantitative | vulcanchem.comacs.org |

| Pd/C | H₂ | Not specified | Not specified | High |

Chemoselective Reduction with Stoichiometric Reagents (e.g., Iron in HCl, Tin(II) Chloride)

Chemoselective reduction using stoichiometric reagents provides an alternative to catalytic hydrogenation, especially when other functional groups that might be sensitive to hydrogenation are present. Common reagents for this purpose include metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂). google.com

The reduction with iron powder in the presence of an acid, often with the addition of ammonium chloride, is a classic and cost-effective method. google.com For example, 2,4-di-tert-butyl-5-nitrophenol (B1387553) can be reduced by heating with iron powder and an aqueous solution of ammonium chloride in ethanol. google.com Tin(II) chloride is another effective reducing agent for converting nitrophenols to aminophenols. evitachem.com These methods are particularly useful for their ability to selectively reduce the nitro group without affecting other reducible functionalities. researchgate.net

Other reagents that can be used for the chemoselective reduction of nitroarenes include sodium hydrosulfite and zinc with ammonium chloride. google.comresearchgate.net

Isolation and Characterization of Aminophenol Intermediates

Following the reduction of this compound, the resulting product, 2-amino-5-tert-butylphenol, must be isolated and characterized to confirm its identity and purity. A typical workup procedure involves filtering the reaction mixture to remove the catalyst (in the case of catalytic hydrogenation) or any insoluble inorganic salts. vulcanchem.comacs.org The filtrate is then concentrated to remove the solvent. acs.org

Purification of the crude product is often achieved by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of ethyl acetate (B1210297) and hexane. vulcanchem.comacs.org The purity of the isolated aminophenol can be assessed by various analytical techniques.

The structural confirmation of 2-amino-5-tert-butylphenol is typically accomplished using spectroscopic methods. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. vulcanchem.com Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The isolation of the aminophenol as an acid addition salt, such as the hydrochloride salt, can improve its stability and facilitate purification. google.com

Oxidation Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound and its derivatives can undergo oxidation reactions to form various products, most notably quinone derivatives. The presence of the electron-withdrawing nitro group and the bulky tert-butyl group can influence the reactivity of the phenol towards oxidation.

Pathways to Quinone Derivatives

The oxidation of phenols to quinones is a common transformation in organic chemistry. For instance, 2-tert-butylphenol can be oxidized to 2-tert-butyl-1,4-benzoquinone (B1215510) using hydrogen peroxide in the presence of a titanium superoxide (B77818) catalyst. sigmaaldrich.com Similarly, other substituted phenols, including those with nitro groups, can be oxidized to their corresponding quinone derivatives. The oxidation of 5-amino-2,4-di-tert-butylphenol can also lead to the formation of quinone derivatives.

In some cases, the oxidation of nitrophenols can lead to the formation of nitrodienones as intermediates. For example, the nitration of 3,5-di-tert-butylphenol (B75145) can yield 3,5-di-tert-butyl-6-nitrocyclohexa-2,4-dienone. cdnsciencepub.com These dienones can then undergo further reactions.

Development of Scalable and Industrially Relevant Synthetic Processes

The industrial synthesis of this compound and its derivatives, particularly 2,4-di-tert-butyl-5-nitrophenol, is driven by their crucial role as intermediates in the production of high-value pharmaceuticals. Notably, 2,4-di-tert-butyl-5-nitrophenol is a key precursor to 5-amino-2,4-di-tert-butylphenol, a pivotal building block for the cystic fibrosis drug Ivacaftor. google.com Consequently, significant research has focused on developing synthetic routes that are not only high-yielding but also cost-effective, safe, and amenable to large-scale manufacturing, moving away from laboratory-scale methods that rely on expensive or hazardous reagents and complex purification techniques. google.comgoogle.com

Synthesis of 2,4-Di-tert-butyl-5-nitrophenol

The primary challenge in synthesizing 2,4-di-tert-butyl-5-nitrophenol lies in achieving regioselective nitration of the 2,4-di-tert-butylphenol starting material. Direct nitration is often problematic, as it can lead to the formation of significant byproducts.

Protection-Nitration-Deprotection Strategy

To circumvent issues of poor selectivity, a common industrial strategy involves the protection of the phenolic hydroxyl group prior to nitration. This approach enhances control over the reaction and improves the yield of the desired isomer.

Phenol Protection: The synthesis begins with the protection of the hydroxyl group of 2,4-di-tert-butylphenol. A frequently used method is the conversion to a methyl carbonate by reacting the phenol with methyl chloroformate in the presence of a base like triethylamine. google.comacs.org This protecting group is stable under nitration conditions but can be readily removed later.

Nitration: The protected phenol is then nitrated. Early lab-scale methods used mixtures of nitric acid and sulfuric acid, which are effective but can cause rapid, difficult-to-control exothermic reactions, making them hazardous for large-scale production. google.comacs.org To address this, more controlled and scalable nitration protocols have been developed and patented. One such improved process involves using a nitration mixture of 70% nitric acid and trifluoroacetic acid in a suitable solvent like methylene (B1212753) chloride. This allows the reaction to be maintained at a manageable temperature (e.g., 30-40°C), enhancing safety and reproducibility on a commercial scale. google.com Despite these improvements, the reaction still produces a mixture of the desired 5-nitro isomer and the undesired 6-nitro isomer, which must be separated. acs.orgacs.org

Deprotection: The final step is the removal of the protecting group (e.g., methyl carbonate) via hydrolysis to yield the target 2,4-di-tert-butyl-5-nitrophenol. acs.org

A significant drawback of this route has been the reliance on tedious purification methods like silica gel column chromatography to separate the nitro-isomers, a technique that is not economically viable for large-scale industrial operations. google.comgoogle.com

| Nitrating Agent | Solvent/Conditions | Scale-Up Considerations | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Solvent-free | Highly exothermic, difficult to control temperature on a large scale, potential for runaway reactions. | google.comacs.org |

| 70% HNO₃ / Trifluoroacetic Acid | Methylene Chloride, 30-40°C | Improved thermal control, more suitable for commercial scale, but still produces isomeric mixtures requiring separation. | google.com |

Synthesis of 5-Amino-2,4-di-tert-butylphenol

The subsequent conversion of the nitro group to an amine is a critical step. Industrial processes favor methods that are safe, use inexpensive reagents, and avoid difficult purifications.

Reduction of 2,4-Di-tert-butyl-5-nitrophenol

This is the most direct route to the aminophenol derivative.

Catalytic Hydrogenation: Reduction using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a well-established method that can provide quantitative yields under mild conditions. acs.org However, the use of H₂ gas and pyrophoric Pd/C catalysts on an industrial scale presents significant safety risks, such as the potential for combustion or explosion, and requires specialized high-pressure reactor equipment. google.com

Metal-Acid Reduction: A more practical and safer alternative for large-scale production is the use of iron powder in the presence of an acid source like ammonium chloride. google.com The reaction is typically run in an ethanol/water solvent mixture at elevated temperatures (70-75°C). This method avoids the hazards of catalytic hydrogenation while providing a robust and economical process for the reduction. google.com

Alternative Route via Directed Alkylation

To bypass the challenges associated with nitration and reduction, an alternative synthetic pathway has been developed and patented, which builds the molecule from a different starting material.

This route begins with m-aminophenol and involves three main steps: google.comacs.org

Acetylation: The amino group of m-aminophenol is first protected as an acetamide (B32628) using acetic anhydride (B1165640) or acetyl chloride.

Tert-butylation: A double Friedel-Crafts alkylation is performed on the N-(3-hydroxyphenyl)acetamide intermediate. Using tert-butanol and a strong acid catalyst like concentrated sulfuric acid, the two tert-butyl groups are installed on the aromatic ring.

Deacetylation: The protecting acetyl group is removed by acid or base hydrolysis to yield the final product, 5-amino-2,4-di-tert-butylphenol.

| Strategy | Starting Material | Key Reagents & Conditions | Advantages for Industrial Scale | Disadvantages | Reference |

|---|---|---|---|---|---|

| Nitration / Reduction | 2,4-Di-tert-butylphenol | 1. Protection (e.g., MeOCOCl) 2. Nitration (e.g., HNO₃/TFA) 3. Reduction (Fe/NH₄Cl, 70-75°C) | Reduction with Fe/NH₄Cl is safer and more cost-effective than catalytic hydrogenation. | Multi-step process; nitration yields isomeric mixtures requiring difficult separation; potential for hazardous nitration conditions. | google.comacs.org |

| Directed Alkylation | m-Aminophenol | 1. Acetylation (Ac₂O) 2. Alkylation (t-BuOH, H₂SO₄) 3. Hydrolysis (HCl or NaOH) | Avoids nitration; uses cheap, readily available materials; simpler work-up; high overall yield (>60%). | Requires control over electrophilic alkylation step. | google.comacs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 5 Nitrophenol

Analysis of Electrophilic Aromatic Substitution Reactions

The electrophilic aromatic substitution (EAS) reactions of 2-tert-butyl-5-nitrophenol are governed by the interplay of the electronic and steric effects of the three substituents on the aromatic ring: the phenolic hydroxyl group (-OH), the tert-butyl group (-C(CH₃)₃), and the nitro group (-NO₂). The directing effects of these groups determine the regioselectivity of incoming electrophiles.

Directing Effects of Phenolic Hydroxyl and Tert-butyl Substituents

Both the phenolic hydroxyl and the tert-butyl groups are activating groups and ortho-, para-directors in electrophilic aromatic substitution. byjus.comstackexchange.com The hydroxyl group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance, thereby increasing the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.com This strong resonance effect makes the ring highly susceptible to electrophilic attack. libretexts.org

The tert-butyl group, an alkyl group, is a weak activator. Its electron-donating nature stems from a positive inductive effect, pushing electron density into the ring and stabilizing the carbocation intermediate formed during the substitution. stackexchange.comnih.gov While it also directs incoming electrophiles to the ortho and para positions, its influence is less pronounced than that of the hydroxyl group. stackexchange.com

In this compound, the hydroxyl group is at position 1, the tert-butyl group at position 2, and the nitro group at position 5. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the tert-butyl group are 1 and 3, and the para position is 5. Given that the hydroxyl group is a much stronger activating group, its directing effect will predominantly determine the positions of substitution.

Deactivating and Directing Influence of the Nitro Group on the Aromatic Ring

In contrast to the activating hydroxyl and tert-butyl groups, the nitro group is a strong deactivating group. infinitylearn.comsarthaks.com It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). This significantly reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. infinitylearn.comsarthaks.com

The nitro group is a meta-director. By withdrawing electron density, it deactivates the ortho and para positions to a greater extent than the meta positions. Consequently, electrophilic attack is directed to the positions meta to the nitro group. In this compound, the positions meta to the nitro group at position 5 are positions 1 and 3.

The combined directing effects of the three substituents must be considered. The powerful ortho-, para-directing hydroxyl group and the meta-directing nitro group will have competing influences. Typically, the activating group's directing effect is dominant.

Impact of Steric Hindrance from the Tert-butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group is exceptionally bulky, and this steric hindrance has a profound impact on the kinetics and selectivity of electrophilic aromatic substitution reactions. youtube.comlibretexts.org While electronically it is an ortho-, para-director, the sheer size of the tert-butyl group can physically block the approach of an electrophile to the adjacent ortho position. stackexchange.commsu.edu

In the case of this compound, the tert-butyl group at position 2 will significantly hinder electrophilic attack at position 3. Even though position 3 is meta to the deactivating nitro group and ortho to the activating tert-butyl group, the steric hindrance is likely to be the overriding factor, making substitution at this position less favorable. stackexchange.com

This steric hindrance generally leads to a preference for substitution at the less hindered para position over the ortho position relative to the activating group. libretexts.org For this compound, the positions activated by the hydroxyl group are 2, 4, and 6. Position 2 is already occupied by the tert-butyl group. Position 6 is ortho to the hydroxyl group and is sterically unhindered. Position 4 is para to the hydroxyl group and is also sterically accessible. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| 3 | Meta to -NO₂, Ortho to -C(CH₃)₃ | High | Low |

| 4 | Para to -OH | Low | High |

| 6 | Ortho to -OH | Low | High |

Detailed Studies of Reduction Pathways

The nitro group of this compound can be reduced to an amino group, which is a common transformation in organic synthesis. The presence of the other functional groups and the steric bulk of the tert-butyl group can influence the reaction mechanism and the choice of reagents.

Exploration of Reaction Mechanisms for Nitro Group Conversion

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established process that typically proceeds through several intermediates. wikipedia.org While the exact mechanism can vary depending on the reducing agent and reaction conditions, a common pathway involves the initial formation of a nitroso compound, followed by a hydroxylamine, and finally the amine. acs.org

For nitrophenols, the reaction can be monitored by observing the disappearance of the characteristic UV-visible absorbance of the nitrophenolate ion and the appearance of the aminophenol product. acs.org The mechanism is believed to involve the transfer of electrons from a metal catalyst surface to the nitro group. orientjchem.org

Role of Catalysts and Reagents in Reduction Selectivity

A variety of catalysts and reagents can be employed for the reduction of nitro groups. Catalytic hydrogenation using metals like palladium, platinum, or nickel on a carbon support is a common and effective method. wikipedia.org Chemical reducing agents such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or metals like tin, iron, or zinc in acidic media, are also widely used. wikipedia.orgjsynthchem.com

The selectivity of the reduction can be a critical factor, especially when other reducible functional groups are present. In the case of this compound, the primary concern is the reduction of the nitro group without affecting the aromatic ring or the hydroxyl group. Many standard reduction methods are selective for the nitro group under appropriate conditions.

The steric hindrance from the tert-butyl group ortho to the nitro group could potentially influence the rate of reduction by impeding the coordination of the nitro group to a catalyst surface. However, this effect is often overcome by the appropriate choice of catalyst and reaction conditions. In some instances, steric hindrance can lead to selectivity in molecules with multiple nitro groups, where the least hindered group is preferentially reduced. stackexchange.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Typically room temperature and atmospheric or slightly elevated pressure | Generally high for nitro group reduction |

| Sn, HCl | Acidic conditions | Effective, but can be harsh |

| Fe, HCl/NH₄Cl | Acidic or neutral conditions | Milder than Sn/HCl, often used in industrial processes |

| NaBH₄, NiCl₂ or other transition metal salts | Often in alcoholic solvents | Can be a selective and mild method |

| Hydrazine (B178648) hydrate, catalyst | Often with a metal catalyst like Raney Nickel or Pd/C | Effective, but hydrazine is toxic |

Reaction Mechanisms of Nitration Processes

The nitration of phenolic compounds, including substituted phenols like this compound, is a significant area of study due to its relevance in both industrial synthesis and biological processes. The mechanisms governing these reactions are complex and can proceed through various intermediates and pathways depending on the nitrating agent and reaction conditions.

Characterization of Nitrodienone and Nitradiene Intermediates

The nitration of sterically hindered phenols, such as those containing tert-butyl groups, often proceeds through the formation of transient intermediates known as nitrodienones and nitradienes. These intermediates are crucial in determining the final product distribution. Studies on the nitration of related compounds, like 2,4-di-tert-butylphenol (B135424), provide insight into these mechanistic steps.

During the nitration process, the electrophilic nitrating agent can attack the aromatic ring at a position already occupied by a substituent (an ipso attack), particularly a bulky group like tert-butyl, or at an unsubstituted position. This attack leads to the formation of a cyclohexadienyl cation, which can then be deprotonated to form a neutral nitrodienone.

For instance, the nitration of 2,6-di-tert-butylphenol (B90309) has been shown to yield 2,6-di-tert-butyl-4-nitrophenol (B147179) and 2-tert-butyl-4,6-dinitrophenol. cdnsciencepub.com The reaction proceeds through observable intermediates. At low temperatures, the formation of 2,6-di-tert-butyl-4,6-dinitrocyclohexa-2,4-dienone can be detected before it rearranges to the final dinitrophenol product. cdnsciencepub.com Similarly, the nitration of 3,5-di-tert-butylphenol (B75145) in chloroform (B151607) results in both 2,5- and 2,3-dienone intermediates (12 and 13 in the study), which then rearrange to the corresponding nitrophenol. cdnsciencepub.com These dienones are often colored and can sometimes be isolated or characterized spectroscopically at low temperatures before they tautomerize to the more stable aromatic nitrophenol.

Table 1: Intermediates in the Nitration of Substituted Phenols

| Precursor Phenol (B47542) | Nitrating Conditions | Observed Intermediates | Final Product(s) | Reference |

|---|---|---|---|---|

| 2,4-di-tert-butylphenol | Acetic anhydride (B1165640) | 2,4-di-tert-butyl-4,6-dinitrocyclohexa-2,5-dienone | 2,4-di-tert-butyl-6-nitrophenol (B1297931), 2-tert-butyl-4,6-dinitrophenol | cdnsciencepub.com |

| 2,6-di-tert-butylphenol | Not specified | 2,6-di-tert-butyl-4,6-dinitrocyclohexa-2,4-dienone | 2-tert-butyl-4,6-dinitrophenol | cdnsciencepub.com |

These findings underscore the importance of nitrodienone intermediates in directing the outcome of phenol nitration reactions, especially for sterically hindered substrates.

Investigation of Radical Dissociation-Recombination Pathways

Radical pathways offer an alternative to the more common electrophilic aromatic substitution mechanism for nitration. In these pathways, a phenoxy radical is first generated, which then reacts with a nitrating radical species like nitrogen dioxide (•NO₂).

The formation of a phenoxy radical is facilitated in electron-rich phenols, such as 2,4,6-tri-tert-butylphenol, which can be readily oxidized to a stable 2,4,6-tri-tert-butylphenoxy radical. wikipedia.org This stability is attributed to the steric hindrance provided by the bulky tert-butyl groups, which protect the radical center.

One proposed mechanism for nitration via a radical pathway involves the following steps:

Oxidation: The parent phenol is oxidized to a phenoxy radical. This can be achieved by various oxidizing agents or through electrochemical means.

Radical Recombination: The phenoxy radical combines with nitrogen dioxide (•NO₂).

Tautomerization: The resulting intermediate tautomerizes to form the final nitrophenol product.

Studies on the photodissociation of related species like the tert-butyl peroxy radical (t-BuOO•) and the tert-butyl radical (t-C₄H₉•) provide insights into the stability and fragmentation patterns of radical species containing the tert-butyl group. nih.govrsc.org For example, the photodissociation of the tert-butyl radical at 248 nm leads to the formation of H + 2-methylpropene and CH₃ + dimethylcarbene, indicating that dissociation can occur on excited state surfaces rather than through statistical dissociation on the ground state. rsc.org While not directly describing the nitration of this compound, these studies highlight the complex reactivity of tert-butylated radicals.

Mechanistic Insights into Peroxynitrite-Mediated Nitrophenol Formation

Peroxynitrite (ONOO⁻) is a potent biological oxidant and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). Its reaction with phenols is a significant pathway for nitrophenol formation under physiological conditions. The mechanism is complex and highly dependent on pH and the presence of other molecules like carbon dioxide.

The reaction of peroxynitrite with phenolic compounds is typically zero-order in the phenol and first-order in peroxynitrite. nih.govacs.org This suggests that the rate-limiting step is the decomposition of peroxynitrite into a more reactive species, rather than a direct reaction between the phenol and peroxynitrite itself. nih.govacs.org

Two primary mechanistic pathways have been proposed:

Radical Mechanism: Peroxynitrous acid (ONOOH, pKa ~6.8) can undergo homolytic cleavage to form nitrogen dioxide (•NO₂) and a hydroxyl radical (•OH). nih.govacs.org The highly reactive hydroxyl radical can abstract a hydrogen atom from the phenol to form a phenoxy radical. This phenoxy radical then rapidly combines with •NO₂ to yield the nitrophenol. The rate-limiting step in this pathway is the decomposition of peroxynitrous acid. nih.govacs.org

Reaction with Carbon Dioxide: In biological systems, peroxynitrite reacts rapidly with CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). nih.gov This adduct is unstable and can decompose to form nitrogen dioxide (•NO₂) and a carbonate radical (CO₃⁻•). nih.gov The carbonate radical, like the hydroxyl radical, can oxidize the phenol to a phenoxy radical, which then reacts with •NO₂ to form the nitrophenol. nih.gov

The reaction can also yield nitrosated products, such as 4-nitrosophenol (B94939) from phenol, indicating that the reactive intermediates derived from peroxynitrite can act as nitrosating agents as well. nih.govresearchgate.net The yields of nitrated and nitrosated products are significantly influenced by pH and CO₂ concentration. nih.gov

Table 2: Key Species in Peroxynitrite-Mediated Nitration of Phenols

| Reactant/Intermediate | Role in Nitration Mechanism |

|---|---|

| Peroxynitrite (ONOO⁻) | Precursor to reactive nitrating species. |

| Peroxynitrous Acid (ONOOH) | Decomposes to form •NO₂ and •OH radicals. nih.govacs.org |

| Nitrogen Dioxide (•NO₂) | Radical species that combines with the phenoxy radical. nih.govacs.org |

| Hydroxyl Radical (•OH) | Oxidizes phenol to a phenoxy radical. nih.govacs.org |

| Carbon Dioxide (CO₂) | Reacts with ONOO⁻ to form ONOOCO₂⁻, leading to •NO₂ and CO₃⁻• formation. nih.gov |

Stability Studies and Degradation Pathways in Different Chemical Environments

The environmental fate and stability of nitrophenolic compounds are of significant interest due to their widespread use and potential persistence. Degradation can occur through both biotic (microbial) and abiotic pathways.

The biodegradation of nitrophenols often involves initial enzymatic reactions that modify or remove the nitro group, followed by cleavage of the aromatic ring. ethz.chresearchgate.net For compounds like p-nitrophenol, two primary aerobic degradation pathways have been identified:

Hydroquinone (B1673460) Pathway: A monooxygenase enzyme catalyzes the removal of the nitro group as nitrite (B80452), leading to the formation of hydroquinone. nih.govresearchgate.net The hydroquinone is then converted to β-ketoadipic acid via ring cleavage and subsequent reactions. nih.govnih.gov

Benzenetriol Pathway: An initial monooxygenase reaction hydroxylates the ring to form 4-nitrocatechol. A subsequent monooxygenase removes the nitro group to produce 1,2,4-benzenetriol, which then undergoes ring cleavage. ethz.chresearchgate.net

Under anaerobic conditions, the initial step is often the reduction of the nitro group to a hydroxylamino or amino group, which is then further metabolized. ethz.ch

The presence of the tert-butyl group on the aromatic ring, as in this compound, can significantly influence its degradation. The bulky and non-polar nature of the tert-butyl group can increase the compound's resistance to microbial attack (bio-recalcitrance). researchgate.net Studies on the degradation of 2,6-di-tert-butylphenol have shown it to be highly bio-resistant, requiring specialized or immobilized microbial strains for effective degradation. researchgate.net

Abiotic degradation can occur through processes like photolysis or reaction with strong oxidizing agents. For example, the degradation of tert-butyl alcohol, a related structure, can be achieved using Fenton's reagent (H₂O₂/Fe²⁺), which generates highly reactive hydroxyl radicals. researchgate.net Such advanced oxidation processes are likely effective in degrading the stable aromatic ring of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-tert-butyl-5-nitrophenol, offering unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.

Proton NMR (¹H NMR) spectroscopy provides a map of the hydrogen atoms within the molecule, revealing their distinct chemical environments, multiplicities, and spatial relationships. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. acs.orggoogle.com

The aromatic region of the spectrum is particularly informative for confirming the substitution pattern. It displays three distinct signals corresponding to the three protons on the benzene (B151609) ring. acs.org Their chemical shifts and coupling patterns are diagnostic of the 1,2,4,5-tetrasubstituted ring system. The analysis reveals a doublet, a doublet of doublets, and another doublet, consistent with the specific arrangement of the hydroxyl, tert-butyl, and nitro groups. acs.orggoogle.com The large tert-butyl group gives rise to a sharp singlet, integrating to nine protons, in the upfield region of the spectrum. acs.org The phenolic hydroxyl proton typically appears as a broad singlet. acs.org

Detailed ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) is presented below: acs.orggoogle.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.76 | dd | 8.6, 2.2 | 1H | Aromatic H |

| 7.58 | d | 2.1 | 1H | Aromatic H |

| 7.43 | d | 8.6 | 1H | Aromatic H |

| 5.41 | s | - | 1H | Phenolic OH |

| 1.45 | s | - | 9H | -C(CH₃)₃ |

dd = doublet of doublets, d = doublet, s = singlet

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles. This technique identifies all unique carbon atoms in the molecule, including quaternary carbons that bear no protons. The spectrum would be expected to show a total of eight distinct signals: six for the aromatic carbons and two for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

The chemical shifts provide clear evidence for the carbon skeleton:

Aromatic Carbons: The six aromatic carbons would resonate in the typical downfield region of approximately 110-160 ppm. The carbon atom bonded to the hydroxyl group (C-OH) would appear at the lower end of this range, while the carbon attached to the electron-withdrawing nitro group (C-NO₂) would be shifted further downfield. The carbon bearing the tert-butyl group would also be clearly identifiable.

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 35 ppm, and the three magnetically equivalent methyl carbons would produce a single, intense signal around 30 ppm.

For an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, confirming their positions relative to one another on the benzene ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For instance, correlations from the tert-butyl protons to the aromatic ring would confirm the attachment point of this bulky group.

In-situ NMR spectroscopy is a powerful method for studying reaction mechanisms by monitoring the formation and decay of intermediates in real-time. In the context of synthesizing this compound, which can be formed via the nitration of 2-tert-butylphenol (B146161), in-situ NMR could be used to identify transient species. nih.govacs.org Research on the nitration of similar phenolic compounds using reagents like tert-butyl nitrite (B80452) has shown that the reaction can proceed through O-nitrosyl intermediates prior to the C-nitration event. nih.govacs.org An in-situ NMR experiment would allow for the direct observation of such intermediates, providing crucial mechanistic insights into the regioselectivity of the nitration process. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of its key functional groups: the hydroxyl (-OH), nitro (-NO₂), and tert-butyl groups, as well as the vibrations of the aromatic ring.

The expected characteristic vibrational frequencies are summarized in the table below. These frequencies are key identifiers for the structural components of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3600 | O-H stretch | Phenolic -OH |

| 2850–3000 | C-H stretch | Tert-butyl & Aromatic |

| ~1600 & ~1475 | C=C stretch | Aromatic Ring |

| 1500–1560 | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1335–1385 | Symmetric N-O stretch | Nitro (-NO₂) |

| 1365–1395 | C-H bend (umbrella) | Tert-butyl |

| 1150–1250 | C-O stretch | Phenolic C-O |

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound, which pertains to the spatial orientation of its functional groups, is elucidated through vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The analysis focuses on vibrational modes that are sensitive to the rotation of the tert-butyl, nitro (NO₂), and hydroxyl (-OH) groups relative to the benzene ring.

The vibrational spectrum of nitrophenols is characterized by distinct signatures from the nitro group. spectroscopyonline.com These include a strong asymmetric stretching vibration typically found in the 1570-1500 cm⁻¹ region and a symmetric stretching vibration in the 1370-1300 cm⁻¹ range. spectroscopyonline.com Additionally, a scissoring bending vibration of the nitro group appears between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com The position and intensity of these bands can be influenced by steric interactions with the adjacent tert-butyl group, which may force the nitro group out of the plane of the aromatic ring, thereby affecting electronic conjugation. iu.edu

Intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the nitro group, if sterically possible, would significantly alter the vibrational frequencies of both groups. Such analysis is often complemented by theoretical calculations, such as Density Functional Theory (DFT), which can predict the stable conformers and their corresponding vibrational spectra. nih.gov A comparison between the experimental and calculated spectra allows for a definitive assignment of the observed molecular conformation. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Nitro (NO₂) | Asymmetric Stretch | 1570-1500 | Strong intensity, sensitive to electronic effects. spectroscopyonline.com |

| Nitro (NO₂) | Symmetric Stretch | 1370-1300 | Strong intensity. spectroscopyonline.com |

| Nitro (NO₂) | Scissoring Bend | 890-835 | Medium intensity. spectroscopyonline.com |

| Hydroxyl (-OH) | O-H Stretch (Free) | ~3600 | Sharp band, observed in dilute non-polar solutions. |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500-3200 | Broad band, indicates inter- or intramolecular hydrogen bonding. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands characteristic of the benzene ring. |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)

The electronic properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum of nitrophenols is typically characterized by absorption bands arising from π→π* transitions within the benzene ring and charge-transfer transitions involving the nitro and hydroxyl groups. nih.gov The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group extends the conjugation of the aromatic system, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

The absorption profile is sensitive to the solvent environment and the pH of the solution. In aqueous solutions, the deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion leads to a significant bathochromic shift and an increase in absorption intensity. nih.gov This is due to the enhanced electron-donating ability of the phenolate oxygen, which facilitates a more pronounced intramolecular charge transfer from the oxygen to the nitro group. nih.gov

Spectroscopic Monitoring of Nitro Group Transformations

UV-Vis spectroscopy serves as a powerful tool for real-time monitoring of chemical transformations involving the nitro group. For instance, the reduction of the nitro group to an amine group (–NH₂) can be readily followed spectroscopically. This transformation eliminates the strong intramolecular charge-transfer band associated with the nitro-aromatic system.

The resulting aminophenol would exhibit absorption bands at significantly shorter wavelengths (a hypsochromic, or blue, shift) compared to the parent nitrophenol. By tracking the decrease in absorbance at the λₘₐₓ of the nitrophenol and the corresponding increase at the λₘₐₓ of the aminophenol, reaction kinetics can be determined.

Table 2: Hypothetical UV-Vis Spectral Changes During Nitro Group Reduction

| Compound | Functional Groups | Expected λₘₐₓ | Spectral Shift |

| This compound | -OH, -NO₂ | Longer wavelength (e.g., ~350-400 nm) | Reference |

| 5-Amino-2-tert-butylphenol | -OH, -NH₂ | Shorter wavelength (e.g., ~280-300 nm) | Hypsochromic (Blue) Shift |

Mass Spectrometry (MS) and Hyphenated Analytical Techniques

Mass spectrometry is an essential analytical technique for the identification and structural characterization of this compound. It provides information about the compound's molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like this compound, making it ideal for purity assessment and analysis in simple mixtures. biomedpharmajournal.org In this technique, the compound is first vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum displays a molecular ion peak (M⁺·) corresponding to the intact molecule's mass, and a series of fragment ions. For this compound, characteristic fragmentation would include the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, and cleavages related to the nitro group (e.g., loss of NO or NO₂). In some cases, derivatization to more volatile ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, is employed to improve chromatographic behavior. researchgate.net

Table 3: Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Setting | Purpose |

| Gas Chromatograph | ||

| Column | 'Elite-5MS' (5% diphenyl / 95% dimethyl polysiloxane) biomedpharmajournal.org | Separation based on boiling point and polarity. |

| Injector Temperature | 280-300 °C biomedpharmajournal.org | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 50-60°C, ramp 10°C/min to 300-325°C, hold. nih.gov | Separates compounds with different boiling points over time. |

| Carrier Gas | Helium at ~1 mL/min biomedpharmajournal.org | Mobile phase to carry the sample through the column. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| Ion Source Temp. | 180-250 °C biomedpharmajournal.orgnih.gov | Maintains analytes in the gas phase. |

| Mass Range | 50-600 Da nih.gov | Range of mass-to-charge ratios scanned to detect fragments and molecular ion. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Deconvolution

For analyzing this compound in complex matrices such as environmental or biological samples, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. mdpi.com It is particularly suited for compounds that are not easily volatilized or are thermally sensitive. bldpharm.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where the compound is separated based on its polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI usually generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. mdpi.com This preserves the molecular weight information, which is crucial for identifying the target compound in a complex background.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₃NO₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of the compound without relying on authentic reference standards. mdpi.com

Table 4: Exact Mass Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Theoretical Exact Mass ([M-H]⁻) | 194.08172 |

| Hypothetical Measured Mass | 194.08150 |

| Mass Error | -1.13 ppm |

X-ray Crystallography for Solid-State Structural Analysis

Comprehensive searches for crystallographic data from single-crystal X-ray diffraction studies specifically for this compound did not yield any publicly available crystal structure information. Consequently, detailed parameters such as unit cell dimensions, space group, and specific intramolecular and intermolecular interactions for this particular isomer remain uncharacterized in the surveyed scientific literature.

While crystallographic data for related isomers like 2-tert-butyl-4,6-dinitrophenol are available, this information cannot be extrapolated to definitively describe the solid-state structure of this compound due to the significant influence of substituent positioning on crystal packing and molecular conformation.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Similarly, a thorough review of scientific databases and literature did not reveal any specific experimental data from thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), for this compound.

Therefore, key thermal properties including the melting point, enthalpy of fusion, and decomposition temperature profile for this compound are not documented in the available resources. Thermal analysis data is crucial for understanding the material's stability and phase transition behavior. Without experimental results, a data table for the thermal properties of this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 2 Tert Butyl 5 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For 2-tert-butyl-5-nitrophenol, these methods can provide a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a good balance between accuracy and computational cost. While specific DFT studies on this compound are not widely available, analyses of related compounds like 2,4-di-tert-butyl-6-nitrophenol (B1297931) and other substituted phenols provide significant insights. DFT calculations, often employing functionals like B3LYP, are used to model and predict various molecular properties.

The first step in a computational analysis is geometry optimization, which determines the most stable three-dimensional structure of the molecule by finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, a largely planar benzene (B151609) ring is expected. The tert-butyl group, being bulky, introduces steric hindrance which can influence the molecule's reactivity. The nitro group, being strongly electron-withdrawing, and the electron-donating tert-butyl group via the inductive effect, significantly influence the electron density distribution on the aromatic ring and the hydroxyl group. nih.gov

Table 1: Predicted Molecular Properties of Substituted Phenols from DFT Calculations (Note: Data is illustrative and based on typical results for similar compounds, not specific to this compound)

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~3-5 D |

| Total Energy | Compound-specific |

| Heat of Formation | Compound-specific |

The distribution of electron density within a molecule is key to understanding its reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution and predicting sites for electrophilic and nucleophilic attack. In nitrophenols, regions of negative potential are typically located around the oxygen atoms of the nitro and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential is often found around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack.

For this compound, the electron-withdrawing nitro group would be expected to create a significant region of negative electrostatic potential. The bulky tert-butyl group, while primarily affecting steric interactions, also influences the electronic environment. Quantum-mechanical models can be used to calculate the charge distribution and the stability of the corresponding phenolate (B1203915) anion, where the negative charge is delocalized across the aromatic ring and onto the nitro group.

Table 2: Illustrative Atomic Charges for a Substituted Nitrophenol (Note: This data is hypothetical and serves to illustrate typical charge distribution. Specific values for this compound would require dedicated calculations.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.6 to -0.8 |

| H (hydroxyl) | +0.4 to +0.5 |

| O (nitro) | -0.4 to -0.6 |

| N (nitro) | +0.5 to +0.7 |

| C (aromatic) | Variable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

In a related compound, 2,4-di-tert-butyl-6-(p-tolylamino) phenol (B47542), the calculated HOMO energy is -8.544 eV and the LUMO energy is 0.430 eV. bsu.by While these values are not directly transferable to this compound, they provide an order of magnitude for the energies of frontier orbitals in similar phenolic systems. For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO would likely be centered on the electron-deficient nitro group.

Table 3: Representative HOMO-LUMO Data for a Substituted Phenol (Note: These values are for a related compound and are provided for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.544 |

| LUMO | 0.430 |

| Energy Gap (ΔE) | 8.974 |

The O-H bond dissociation energy (BDE) is a critical parameter for phenols, particularly in the context of their antioxidant activity. It represents the energy required to homolytically break the O-H bond to form a phenoxyl radical and a hydrogen atom. Theoretical calculations using DFT have been shown to be reliable for predicting BDEs in substituted phenols, with deviations from experimental values generally within 2-3 kcal/mol. pan.olsztyn.pl The stability of the resulting phenoxyl radical is significantly affected by the nature and position of the substituents on the aromatic ring. pan.olsztyn.pl

Ionization potential, the energy required to remove an electron from the molecule, is another important electronic parameter that can be calculated using computational methods. Both BDE and ionization potential are influenced by the electronic effects of the tert-butyl and nitro groups in this compound.

Theoretical Prediction of Chemical Reactivity and Regioselectivity

Theoretical calculations can predict the most likely sites for chemical reactions on a molecule. For substituted phenols, electrophilic aromatic substitution is a common reaction. The regioselectivity of such reactions is governed by the directing effects of the substituents on the aromatic ring. In this compound, the hydroxyl group is a strong activating group and is ortho-, para-directing. The tert-butyl group is also an activating, ortho-, para-directing group. The nitro group, however, is a strong deactivating group and is meta-directing.

The interplay of these electronic effects, combined with the steric hindrance from the bulky tert-butyl group, will determine the outcome of reactions such as further nitration or halogenation. For instance, in the nitration of 2,4-di-tert-butylphenol (B135424), the incoming nitro group is directed to the less hindered 6-position due to the steric bulk of the tert-butyl groups at the 2- and 4-positions. A similar consideration of steric and electronic factors would be necessary to predict the regioselectivity of reactions involving this compound.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule can significantly impact its properties and reactivity. For this compound, a key conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitro group, if their proximity allows. However, given the substitution pattern (2-tert-butyl, 5-nitro), an intramolecular hydrogen bond between the hydroxyl and nitro groups is unlikely due to their separation.

In a related dinitrophenol, 2-tert-butyl-4,6-dinitrophenol, an intramolecular hydrogen bond is observed between the phenol group and the ortho-nitro group. researchgate.net This interaction influences the molecule's conformation and packing in the solid state. researchgate.net For this compound, the orientation of the tert-butyl group and the nitro group relative to the hydroxyl group will be the primary determinants of its conformational preferences. The bulky tert-butyl group will likely adopt a conformation that minimizes steric strain with the adjacent hydroxyl group. Computational geometry optimization can predict the most stable conformers and the energy barriers between them.

Development of Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For substituted phenols and nitroaromatic compounds, QSAR studies are frequently employed to predict properties like toxicity, antioxidant activity, and reaction rates. nih.govnih.govresearchgate.net While specific QSAR models for the chemical reactivity of this compound are not extensively documented, models for analogous compounds provide a clear framework for how such a study would be developed.

The reactivity of phenolic compounds is often governed by factors such as the stability of the phenoxyl radical, the ease of hydrogen atom transfer from the hydroxyl group, and the electronic effects of the substituents on the aromatic ring. jocpr.com In the case of this compound, the bulky tert-butyl group and the electron-withdrawing nitro group significantly influence its reactivity.

A typical QSAR model for the chemical reactivity of this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. They are generally categorized as electronic, steric, and hydrophobic.

Key Molecular Descriptors for Reactivity of Substituted Phenols:

| Descriptor Category | Specific Descriptor Example | Relevance to Chemical Reactivity |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. A higher HOMO energy suggests greater electron-donating ability, potentially increasing reactivity in certain reactions. |

| Mulliken Atomic Charges | Indicate the electron distribution and identify potential sites for electrophilic or nucleophilic attack. | |

| Dipole Moment | Reflects the overall polarity of the molecule, influencing its interaction with polar reactants and solvents. | |

| Hammett Constants (σ) | Quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. | |

| Steric | Molar Volume / Surface Area | Describe the size and shape of the molecule, which can influence its ability to approach a reaction center due to steric hindrance from the tert-butyl group. |

| Sterimol Parameters | Provide a more detailed description of the spatial arrangement of substituents. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which is crucial for predicting its behavior in different solvent environments and its transport to a reaction site in biological systems. jst.go.jp |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | The O-H BDE is a critical predictor of antioxidant activity, indicating the energy required to break the bond and form a phenoxyl radical. jocpr.com |

To build a QSAR model, a dataset of related phenolic compounds with known reactivity data (e.g., reaction rate constants, IC50 values for antioxidant activity) would be assembled. The molecular descriptors for each compound in the series would then be calculated using computational methods like Density Functional Theory (DFT). Statistical techniques such as Multiple Linear Regression (MLR) would be used to derive an equation that links the descriptors to the observed reactivity.

For this compound, it is expected that its reactivity would be strongly influenced by the low energy of the Lowest Unoccupied Molecular Orbital (LUMO) due to the nitro group, making it susceptible to nucleophilic attack, and the steric hindrance provided by the ortho-tert-butyl group. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would typically be performed in a solvent box, often water or an organic solvent, to mimic solution-phase conditions. The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters that describes the potential energy of the system.

Key Insights from MD Simulations:

| Dynamic Property | Information Gained | Relevance to this compound |

| Solvation Shell Structure | The arrangement and number of solvent molecules immediately surrounding the solute. | MD simulations can characterize the hydration shell around the polar hydroxyl and nitro groups, and the hydrophobic interactions around the tert-butyl group. researchgate.net |

| Hydrogen Bonding Dynamics | The formation, lifetime, and breaking of hydrogen bonds between the solute and solvent. | The simulation can quantify the strength and dynamics of hydrogen bonds between the phenolic -OH group, the nitro group, and surrounding water molecules. researchgate.net |

| Conformational Analysis | The rotational freedom and preferred orientations of substituents. | The simulation would reveal the dynamics of the torsion angles of the -OH and -NO2 groups, including the possibility of nitro-group twisting, which is a known relaxation pathway for excited nitrophenols. nih.gov |

| Radial Distribution Functions (RDFs) | The probability of finding an atom at a certain distance from another atom. | RDFs can be calculated to show the specific distances between atoms of the solute and solvent, providing a detailed picture of the local molecular environment. researchgate.net |

For this compound, MD simulations could investigate the intramolecular hydrogen bonding potential between the hydroxyl and nitro groups, although their meta-positioning makes this less likely compared to ortho-isomers. nih.gov Furthermore, simulations can explore how the bulky tert-butyl group restricts the rotational freedom of the adjacent hydroxyl group and influences the local solvent structure. unibo.it Studies on similar molecules like p-nitrophenol have used MD simulations to understand reaction mechanisms, such as ozonation in aqueous solutions, by tracking the formation of radicals and reaction intermediates. pku.edu.cn Such an approach could be applied to this compound to model its degradation pathways in various chemical environments.

Environmental Behavior and Non Toxicological Fate of 2 Tert Butyl 5 Nitrophenol

Terrestrial Environmental Fate (Soil and Sediment)

The behavior of 2-tert-butyl-5-nitrophenol in soil and sediment is governed by its susceptibility to microbial degradation and its tendency to persist and transform under varying environmental conditions. While specific data for this exact isomer is limited, the fate of related nitrophenols and alkylphenols in terrestrial environments provides critical insights.

Aerobic and Anaerobic Biodegradation in Soil Matrices

The biodegradation of nitrophenolic compounds is significantly influenced by the presence or absence of oxygen. Generally, the nitro group makes these compounds recalcitrant to microbial degradation. researchgate.net Bioremediation approaches involving bacteria are considered a primary method for the decontamination of nitrophenols from the environment. researchgate.net

Studies on related compounds show a marked difference between aerobic and anaerobic degradation rates. For instance, the half-life of 4-nitrophenol (B140041) in topsoil can be about one to three days under aerobic conditions, but this extends to around 14 days under anaerobic conditions. cdc.gov For the non-nitrated analogue, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), research has also highlighted its potential for microbial degradation. Bacteria isolated from industrial wastewater, such as Lysinibacillus sp., have demonstrated the ability to degrade 2,4-DTBP with high efficiency in laboratory settings. semanticscholar.org The half-lives for the aerobic microbial degradation of tertiary butylphenol in Japanese paddy soils were found to range from 4 to 13 days, suggesting that compounds like 2,4-DTBP could be similarly degraded. pomics.com

However, the presence of a branched alkyl group, such as the tert-butyl group, can hinder degradation, particularly under anaerobic conditions. While compounds like phenol (B47542) and p-cresol (B1678582) are biodegraded anaerobically, alkylphenols with long and branched alkyl chains are often found to be resistant to degradation over long incubation periods. This suggests that this compound would likely persist longer in anaerobic environments like flooded soils or deep sediments compared to aerobic, microbially active topsoils.

Persistence and Transformation in Different Soil Types

The persistence of this compound in the terrestrial environment is closely linked to soil characteristics, particularly microbial activity and organic matter content. Research on the related compound 2,4-DTBP indicates that soil type plays a crucial role in its persistence. researchgate.net

In one study, 2,4-DTBP was rapidly detoxified in silt loam soil, which had high microbial activity, losing its phytotoxicity within ten weeks. pomics.comresearchgate.net In contrast, it remained highly phytotoxic in sandy loam soil, reducing root and shoot growth by 47% and 36%, respectively, over the same period. pomics.comresearchgate.net This suggests that this compound would likely exhibit greater persistence in soils with lower microbial populations and organic matter content. The degradation of another related compound, 2,6-di-tert-butyl-4-methylphenol, is also expected to be completed within a few days in soil. mdpi.com The transformation of pesticides and other organic chemicals in soil is often influenced by the humic acid fraction of soil organic matter, which can enhance metabolic transformation. mdpi.com

The following table summarizes the persistence of related phenolic compounds in soil, illustrating the influence of environmental conditions and soil type.

| Compound | Soil Type/Condition | Persistence/Degradation Rate |

| 4-Nitrophenol | Topsoil (Aerobic) | Half-life: ~1-3 days cdc.gov |

| 4-Nitrophenol | Topsoil (Anaerobic) | Half-life: ~14 days cdc.gov |

| Tertiary Butylphenol | Paddy Soils (Aerobic) | Half-life: 4-13 days pomics.com |

| 2,4-Di-tert-butylphenol | Silt Loam Soil | Rapidly detoxified; lost phytotoxicity within 10 weeks pomics.comresearchgate.net |

| 2,4-Di-tert-butylphenol | Sandy Loam Soil | Persistent; remained phytotoxic after 10 weeks pomics.comresearchgate.net |

| 2,6-Di-tert-butylphenol (B90309) | General Soil | Half-life: 9.38 days (by Alcaligenes sp.) nih.gov |

Anthropogenic Sources and Formation Pathways in the Environment

Anthropogenic activities are the primary source of this compound in the environment. Its formation and release are linked to combustion processes, chemical manufacturing, and vehicular emissions.

Formation as a Combustion Product from Alkylphenolic Precursors

A significant pathway for the environmental formation of nitrated alkylphenols is the combustion of fuels containing alkylphenolic antioxidants. acs.orgfigshare.com While direct evidence for this compound is not specified, extensive research on the isomer 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP) provides a clear model for this process.

DBNP has been identified as a combustion byproduct formed from antioxidant precursors commonly added to diesel, gasoline, and jet fuels to prevent oxidation. acs.orgnrel.gov Studies have shown that when fuels are spiked with alkylphenolic antioxidants such as 2,6-di-tert-butylphenol or 4-methyl-2,6-di-tert-butylphenol (BHT), higher levels of DBNP are produced during combustion. acs.orgfigshare.com The formation mechanism involves the nitration of the phenolic compound. researchgate.net This process is independent of the fuel type, as DBNP has been identified in the exhaust particulate matter from both diesel and biodiesel. acs.org It is therefore highly probable that this compound can be formed through a similar pathway if its precursor, 2-tert-butylphenol (B146161), is present as an additive in fuels or lubricants.

Release from Chemical Manufacturing and Processing Industries